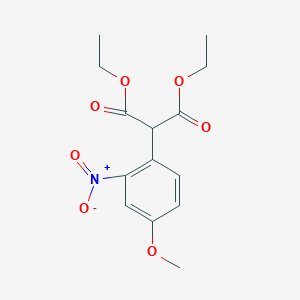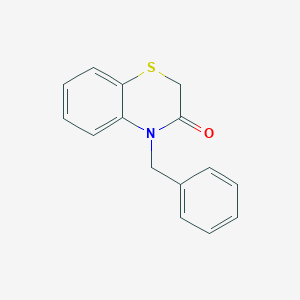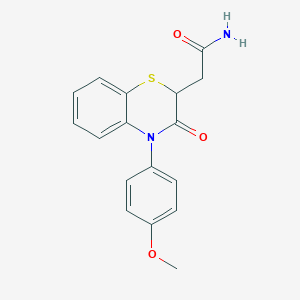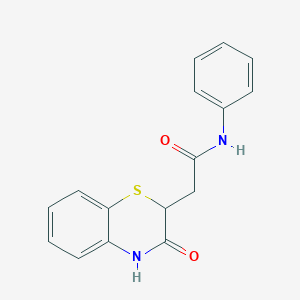
2-Metilindolizina-1,3-dicarboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound is characterized by its crystalline powder form and is primarily used in research settings . It is a derivative of indolizine, a structure known for its biological and chemical significance.
Aplicaciones Científicas De Investigación
2-Methylindolizine-1,3-dicarbaldehyde has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolizine-1,3-dicarbaldehyde can be achieved through various methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One efficient strategy involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: While specific industrial production methods for 2-Methylindolizine-1,3-dicarbaldehyde are not widely documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods, optimized for industrial conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indolizine derivatives.
Mecanismo De Acción
The mechanism of action of 2-Methylindolizine-1,3-dicarbaldehyde involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can participate in electron transfer processes, interact with nucleic acids, and inhibit specific enzymes . The exact pathways depend on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Aminoindolizine: Another indolizine derivative with significant biological activity.
Indole-2-carboxaldehyde: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: 2-Methylindolizine-1,3-dicarbaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical reactions and potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
2-methylindolizine-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCDECLYHGNSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355977 |
Source


|
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357317-99-8 |
Source


|
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)



![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)



![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)




